molecular formula C17H20N4O3 B12718991 3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide CAS No. 134341-01-8

3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide

Cat. No.: B12718991
CAS No.: 134341-01-8
M. Wt: 328.4 g/mol
InChI Key: FWLVZVVHTUQXRT-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide is a complex organic compound with the molecular formula C17H20N4O3 and a molecular weight of 328.3657 . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoline-3-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 4-morpholinylacetyl chloride under controlled conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various quinoline derivatives with modified functional groups.

Scientific Research Applications

3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

134341-01-8

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-methyl-N'-(2-morpholin-4-ylacetyl)quinoline-3-carbohydrazide

InChI

InChI=1S/C17H20N4O3/c1-12-14(10-13-4-2-3-5-15(13)18-12)17(23)20-19-16(22)11-21-6-8-24-9-7-21/h2-5,10H,6-9,11H2,1H3,(H,19,22)(H,20,23)

InChI Key

FWLVZVVHTUQXRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NNC(=O)CN3CCOCC3

Origin of Product

United States

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